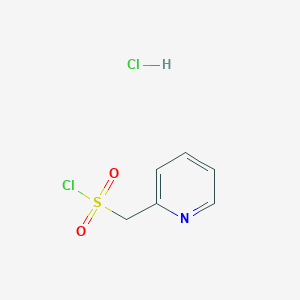

Pyridin-2-ylmethanesulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

pyridin-2-ylmethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXJLKLBMHCIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683812-80-8 | |

| Record name | (pyridin-2-yl)methanesulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Pyridin-2-ylmethanesulfonyl Chloride Hydrochloride: A Technical Guide for Researchers

An in-depth exploration of the chemical intricacies of Pyridin-2-ylmethanesulfonyl Chloride Hydrochloride, offering a crucial resource for scientists and professionals in drug development. This guide details its structural characteristics, physicochemical properties, synthesis protocols, and applications, with a comparative analysis of its close structural analog, Pyridine-2-sulfonyl chloride hydrochloride, due to the limited direct literature on the title compound.

Introduction: Unveiling a Versatile Reagent

Pyridin-2-ylmethanesulfonyl chloride hydrochloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring linked to a sulfonyl chloride group via a methylene bridge, presents a unique combination of functionalities. The pyridine moiety, a common scaffold in pharmaceuticals, offers opportunities for diverse biological interactions, while the highly reactive sulfonyl chloride group serves as a key handle for introducing the pyridinylmethylsulfonyl pharmacophore into a wide range of molecules.[1][2]

It is important to note that while the focus of this guide is Pyridin-2-ylmethanesulfonyl chloride hydrochloride, a significant portion of the available literature and supplier information points to its close structural analog, Pyridine-2-sulfonyl chloride hydrochloride (CAS Number: 111480-84-3), which lacks the methylene spacer.[3][4] Throughout this guide, we will draw upon the well-documented properties and reactions of this analog to infer and understand the likely characteristics and utility of the title compound, clearly indicating when the data pertains to the analog. The introduction of a methylene group is anticipated to increase the flexibility of the molecule and potentially enhance the reactivity of the sulfonyl chloride by distancing it from the electron-withdrawing effects of the pyridine ring.

Chemical Structure and Physicochemical Properties

The foundational step in leveraging any chemical reagent is a thorough understanding of its structure and inherent properties.

Chemical Structure

The chemical structure of Pyridin-2-ylmethanesulfonyl chloride hydrochloride is characterized by a pyridine ring substituted at the 2-position with a methanesulfonyl chloride group. The hydrochloride salt form indicates that the pyridine nitrogen is protonated.

A close analog, Pyridine-2-sulfonyl chloride hydrochloride, has the sulfonyl chloride group directly attached to the pyridine ring.[4]

Physicochemical Data

| Property | Value (for Pyridine-2-sulfonyl chloride hydrochloride) | Reference |

| CAS Number | 111480-84-3 | [3][4] |

| Molecular Formula | C5H5Cl2NO2S | [3] |

| Molecular Weight | 214.06 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [5][6] |

| Boiling Point | 284 °C (for the free base, Pyridine-2-sulfonyl chloride) | [7] |

| Density | 1.488 g/cm³ (for the free base) | [7] |

| Solubility | Soluble in Acetonitrile, Chloroform, DMSO, and Methanol (Slightly) | [7] |

| Stability | Moisture sensitive, Hygroscopic, Temperature sensitive | [7] |

The presence of the additional methylene group in Pyridin-2-ylmethanesulfonyl chloride hydrochloride would increase its molecular weight and may alter its physical state and solubility profile.

Synthesis and Handling

The synthesis of pyridinesulfonyl chlorides often involves multi-step pathways, as direct sulfonation of the pyridine ring can be challenging.[8]

Proposed Synthesis of Pyridin-2-ylmethanesulfonyl Chloride Hydrochloride

A plausible synthetic route to Pyridin-2-ylmethanesulfonyl chloride hydrochloride would likely start from a precursor such as 2-pyridinemethanethiol or its corresponding disulfide. A generalizable two-step protocol is outlined below, based on established methods for analogous compounds.[9][10]

Step 1: Oxidative Chlorination

The synthesis would likely involve the oxidative chlorination of a suitable sulfur-containing precursor.

Caption: Key reactions of Pyridin-2-ylmethanesulfonyl chloride hydrochloride.

Causality of Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The methylene spacer in the title compound is expected to slightly increase the reactivity of the sulfonyl chloride compared to its direct analog by reducing the electron-withdrawing influence of the pyridine ring on the sulfonyl group.

Applications in Drug Discovery and Development

The pyridinylmethylsulfonyl moiety is a valuable pharmacophore in drug design. Its incorporation can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

-

Synthesis of Biologically Active Sulfonamides: Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Pyridin-2-ylmethanesulfonyl chloride hydrochloride serves as a key building block for the synthesis of novel sulfonamide drug candidates. [5]* Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The ability to introduce a sulfonyl-linked side chain provides a versatile strategy for exploring the binding pockets of various kinases. [5]* Intermediate in Pharmaceutical Synthesis: This reagent is a valuable intermediate for the synthesis of more complex pharmaceutical compounds, where the sulfonyl group can be further functionalized or serve as a stable linker. [6]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region (δ 7-9 ppm). A singlet corresponding to the methylene protons would be expected at a more upfield position. The protonation of the pyridine nitrogen would lead to a downfield shift of the ring protons compared to the free base. [11]* ¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and one for the methylene carbon. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the cation (the protonated molecule without the chloride counter-ion).

Conclusion

Pyridin-2-ylmethanesulfonyl chloride hydrochloride represents a valuable and reactive building block for organic synthesis and medicinal chemistry. While direct and extensive data for this specific compound is limited, a comprehensive understanding of its chemical nature and potential applications can be effectively derived from the well-documented properties of its close analog, Pyridine-2-sulfonyl chloride hydrochloride. The presence of the methylene spacer is a key structural feature that is likely to enhance its utility by modulating the reactivity of the sulfonyl chloride group. This guide provides a foundational understanding for researchers and drug development professionals to confidently and safely utilize this versatile reagent in their synthetic endeavors, paving the way for the discovery of novel and impactful chemical entities.

References

-

American Elements. 2-(pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride | CAS 147529-66-6. [Link]

-

Avantor. MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Organic Syntheses. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrochloride. [Link]

-

Chem-Gate. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum. [Link]

-

PubChem. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675. [Link]

-

NIST. Pyridine, 2-methyl-, hydrochloride. [Link]

-

PubChem. Pyridinium chloride | C5H5N.ClH | CID 10176127. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

Critical Reviews in Analytical Chemistry. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

Sources

- 1. pyridine-2-sulfonyl chloride hydrochloride 97% | CAS: 111480-84-3 | AChemBlock [achemblock.com]

- 2. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 4. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uprm.edu [uprm.edu]

- 11. Pyridine, 2-methyl-, hydrochloride [webbook.nist.gov]

CAS number and molecular weight of Pyridin-2-ylmethanesulfonyl chloride HCl

Technical Monograph: Pyridin-2-ylmethanesulfonyl chloride HCl

Part 1: Executive Summary & Chemical Identity

Pyridin-2-ylmethanesulfonyl chloride hydrochloride is a specialized heterocyclic sulfonylating agent used primarily in medicinal chemistry to introduce the (pyridin-2-yl)methylsulfonyl moiety. It serves as a critical building block in the synthesis of sulfonamide-based inhibitors (e.g., PI3K inhibitors) and other bioactive small molecules.

Unlike typical benzenesulfonyl chlorides, this compound possesses a basic pyridine nitrogen atom. In its free base form, the molecule is prone to rapid degradation via self-catalyzed hydrolysis or intermolecular nucleophilic attack. Consequently, it is almost exclusively isolated, stored, and utilized as the hydrochloride salt , which protonates the pyridine ring, significantly enhancing thermal and hydrolytic stability.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Data |

| Chemical Name | Pyridin-2-ylmethanesulfonyl chloride hydrochloride |

| Common Synonyms | (2-Pyridyl)methanesulfonyl chloride HCl; 2-Picolylsulfonyl chloride HCl |

| CAS Number (HCl Salt) | 683812-80-8 |

| CAS Number (Free Base) | 540523-41-9 |

| Molecular Formula | C₆H₆ClNO₂S[1][2][3][4][5][6] · HCl (Salt) / C₆H₆ClNO₂S (Base) |

| Molecular Weight | 228.09 g/mol (Salt) / 191.63 g/mol (Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Soluble in acetonitrile, DCM, DMF; reacts with water/alcohols |

| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Part 2: Synthesis & Production Strategy

The synthesis of Pyridin-2-ylmethanesulfonyl chloride HCl requires a protocol that avoids strong bases, which would liberate the unstable free base. The industry-standard "Self-Validating" method utilizes the oxidative chlorination of an isothiouronium intermediate. This route is preferred over direct chlorosulfonation (which fails on deactivated/basic heterocycles) or PCl₅ treatment of sulfonates (which is too harsh).

Step-by-Step Protocol

1. Precursor Preparation (Isothiouronium Salt Formation):

-

Reagents: 2-(Chloromethyl)pyridine hydrochloride (2-Picolyl chloride HCl), Thiourea, Ethanol.

-

Procedure: 2-Picolyl chloride HCl is refluxed with a stoichiometric equivalent of thiourea in ethanol for 2–4 hours.

-

Mechanism: The sulfur atom of thiourea acts as a nucleophile, displacing the alkyl chloride to form S-(pyridin-2-ylmethyl)isothiouronium chloride hydrochloride.

-

Validation: Completion is indicated by the consumption of the starting chloride (TLC/LCMS) and precipitation of the polar isothiouronium salt upon cooling.

2. Oxidative Chlorination (The Critical Step):

-

Reagents: Isothiouronium salt (from Step 1), Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), Water/DCM biphasic system.

-

Procedure: The isothiouronium salt is suspended in a biphasic mixture of water and dichloromethane (DCM) cooled to 0°C. Chlorine gas is bubbled slowly (or NCS added portion-wise) while maintaining the temperature <5°C.

-

Mechanism: The thiol-equivalent is oxidized to the sulfonyl chloride (

). The biphasic system protects the product: as the sulfonyl chloride forms, it partitions into the organic layer (DCM), shielding it from hydrolysis in the aqueous phase. -

Isolation: The organic layer is separated, dried over anhydrous MgSO₄ (crucial to remove trace water), and concentrated in vacuo at low temperature (<25°C).

-

Stabilization: The residue is immediately treated with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Visualization: Synthetic Pathway

Caption: Figure 1. Oxidative chlorination route preventing hydrolysis via biphasic partitioning.

Part 3: Handling, Stability & Reactivity Profile

The "HCl Salt Advantage" (Mechanistic Insight)

The stability of this compound is governed by the protonation state of the pyridine nitrogen.

-

Free Base Instability: In the neutral form, the pyridine nitrogen (

) is nucleophilic. It can attack the electrophilic sulfur of the sulfonyl chloride group (either intermolecularly or intramolecularly), leading to polymerization or the formation of unstable sulfonylammonium species that rapidly hydrolyze. -

Salt Stabilization: Protonation (HCl salt) deactivates the pyridine ring, removing its nucleophilicity. This prevents "self-immolation" and significantly extends shelf-life.

Reactivity: Sulfonylation Protocol

When using this reagent to synthesize sulfonamides, the researcher must carefully manage the basicity of the reaction medium.

-

Standard Protocol: Dissolve the amine substrate in anhydrous DCM or THF. Add a non-nucleophilic base (e.g., DIPEA or TEA) in excess (at least 2.5 equivalents: 1 eq to neutralize the HCl salt of the reagent, 1 eq to neutralize the HCl generated in the reaction, and >0.5 eq to maintain basicity for the amine).

-

Addition: Add Pyridin-2-ylmethanesulfonyl chloride HCl as a solid or suspension at 0°C.

-

Self-Validating Check: The reaction should be exothermic. If no exotherm is observed, the reagent may have hydrolyzed prior to addition.

Visualization: Reactivity & Instability Logic

Caption: Figure 2. Kinetic competition between sulfonylation and decomposition upon deprotonation.

References

-

BLD Pharm. (2024). Product Analysis: Pyridin-2-ylmethanesulfonyl chloride hydrochloride (CAS 683812-80-8).[1] Retrieved from

-

BenchChem. (2025).[7][8] Synthesis of Pyridine-2-Sulfonyl Chloride and Related Compounds. Retrieved from

- Chern, J. W., et al. (1998). "Synthesis and cytotoxic activity of novel sulfonyl-substituted pyridine derivatives." Chemical & Pharmaceutical Bulletin, 46(6), 928-933.

-

ChemicalBook. (2024). Pyridin-2-ylmethanesulfonyl chloride hydrochloride Properties. Retrieved from

Sources

- 1. 2378507-20-9|(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 4. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. WO2007023186A1 - Pyrazine derivatives and use as pi3k inhibitors - Google Patents [patents.google.com]

- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Whitepaper: Solubility and Stability Profiling of Pyridin-2-ylmethanesulfonyl Chloride

This technical guide details the solubility profile, stability considerations, and handling protocols for Pyridin-2-ylmethanesulfonyl chloride (CAS: 104544-38-7).

Executive Summary

Pyridin-2-ylmethanesulfonyl chloride is a specialized heterocyclic sulfonylating agent used primarily in medicinal chemistry to introduce the pyridin-2-ylmethylsulfonyl moiety. Unlike simple alkyl sulfonyl chlorides, the presence of the basic pyridine nitrogen creates a unique solubility and stability profile. This compound acts as a soft electrophile at the sulfur center and is highly susceptible to nucleophilic attack.

Critical Finding: The "solubility" of this compound cannot be decoupled from its stability . While physically soluble in protic solvents (like methanol or water), it chemically decomposes in them rapidly. Therefore, true solubility profiling is restricted to anhydrous, aprotic organic solvents .

Physicochemical Basis of Solubility

To understand the solvent interaction, we must analyze the molecular architecture:

-

Lipophilic Domain: The pyridine ring provides moderate lipophilicity and π-π stacking potential.

-

Polar Domain: The sulfonyl chloride (-SO₂Cl) group is highly polar and electron-withdrawing.

-

Basic Center: The pyridine nitrogen (pKₐ ~5.2 for conjugate acid) can accept protons, making the compound sensitive to acidic impurities in solvents.

Theoretical Solubility Parameters:

-

LogP (Predicted): ~0.8 – 1.2 (Moderately lipophilic).

-

Dipole Moment: High, due to the sulfonyl group.

-

Preferred Solvation Mechanism: Dipole-dipole interactions and π-solvation.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on physical dissolution capability versus chemical compatibility.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Physical Solubility | Chemical Stability | Recommendation |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>100 mg/mL) | High | Primary Choice. Excellent for synthesis and storage. |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High | Moderate | Good. Ensure THF is peroxide-free and anhydrous. |

| Polar Aprotic | Acetonitrile (MeCN), Ethyl Acetate | Good | High | Excellent for reaction kinetics; MeCN is preferred for polar transition states. |

| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High | Low to Moderate | Caution. Can accelerate decomposition at T > 40°C. Difficult to remove. |

| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Soluble | Unstable | FORBIDDEN. Rapid solvolysis to sulfonate esters. |

| Aqueous | Water, Buffers | Immiscible/Soluble | Unstable | FORBIDDEN. Rapid hydrolysis to sulfonic acid + HCl. |

| Non-Polar | Hexanes, Heptane, Pentane | Low (<1 mg/mL) | High | Precipitant. Used to crash out the product during purification. |

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent for Pyridin-2-ylmethanesulfonyl chloride, prioritizing stability.

Figure 1: Decision logic for solvent selection. Note that protic solvents are strictly incompatible due to reactivity.

Stability & Degradation Mechanisms

Understanding why solubility is limited in certain media is crucial for experimental design.

Hydrolysis (Water Incompatibility)

Upon contact with water (even atmospheric moisture), the sulfonyl chloride undergoes nucleophilic substitution at the sulfur atom.

-

Reaction: Py-CH₂-SO₂Cl + H₂O → Py-CH₂-SO₃H + HCl

-

Consequence: The formation of HCl protonates the pyridine ring, forming a hydrochloride salt ([PyH]-CH₂-SO₃H · Cl⁻), which is often an insoluble precipitate or a sticky gum. This destroys the reagent.

Alcoholysis (Alcohol Incompatibility)

In alcohols (MeOH, EtOH), the compound forms sulfonate esters.

-

Reaction: Py-CH₂-SO₂Cl + R-OH → Py-CH₂-SO₃R + HCl

-

Impact: This is a common side-reaction in synthesis if the solvent is not strictly anhydrous.

Thermal Instability (SO₂ Extrusion)

While the methylene linker (-CH₂-) adds stability compared to direct pyridine-sulfonyl chlorides, heating above 60°C–80°C in high-boiling solvents (DMSO/DMF) can trigger the extrusion of sulfur dioxide (SO₂), leading to the formation of alkyl chlorides or polymerization.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP)

Use this protocol to determine the precise solubility limit for your specific batch in a compatible solvent (e.g., DCM).

Materials:

-

Pyridin-2-ylmethanesulfonyl chloride (Solid/Oil)[1]

-

Anhydrous Solvent (DCM or MeCN)

-

0.22 µm PTFE Syringe Filter

-

Pre-weighed scintillation vials

Workflow:

-

Saturation: Add 100 mg of the compound to a vial.

-

Solvation: Add 500 µL of solvent at 25°C. Vortex for 2 minutes.

-

Observation: If fully dissolved, solubility > 200 mg/mL.

-

If solid remains: Add solvent in 100 µL increments until clear.

-

-

Filtration (If solid persists): Filter the supernatant through a PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under a stream of Nitrogen (N₂) (Do not use heat >30°C).

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Supernatant [mL])

Protocol B: Standard Sulfonylation Reaction

Demonstrates the application of the solubility profile in a functional assay.

Objective: React Pyridin-2-ylmethanesulfonyl chloride with a primary amine.

-

Solvent Choice: Dichloromethane (DCM) (High solubility, easy workup).

-

Base: Triethylamine (Et₃N) or DIPEA (3.0 equivalents). Note: The base scavenges the HCl byproduct, preventing the pyridine ring from protonating and crashing out.

-

Procedure:

-

Dissolve amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Add Et₃N (3.0 eq) and cool to 0°C (Ice bath).

-

Dissolve Pyridin-2-ylmethanesulfonyl chloride (1.2 eq) in a minimal volume of DCM.

-

Add the sulfonyl chloride solution dropwise to the amine.[2][3]

-

Why? Dropwise addition prevents localized high concentrations that could lead to side reactions.

-

-

Workup: Wash with sat. NaHCO₃ (removes acidic byproducts) -> Dry over Na₂SO₄ -> Concentrate.

Visualization: Reaction Workflow

Figure 2: Standard sulfonylation workflow utilizing DCM as the carrier solvent.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3787675, Pyridine-2-sulfonyl chloride. Retrieved from [Link](Note: Analogous structure used for physicochemical property benchmarking).

-

Royal Society of Chemistry. (2012). Synthesis and Stability of Pyridine-sulfonyl derivatives. New Journal of Chemistry. Retrieved from [Link]

Sources

Safety data sheet (SDS) and handling precautions for pyridine sulfonyl chlorides

Executive Summary

Pyridine sulfonyl chlorides are high-value electrophiles critical for synthesizing sulfonamides in medicinal chemistry. However, their dual nature as corrosive lachrymators and moisture-sensitive reagents presents unique safety challenges compared to their carbocyclic analogues (e.g., tosyl chloride). This guide provides a self-validating safety architecture for handling these compounds, focusing on the specific instability of the pyridine nucleus and the violent thermodynamics of hydrolysis.

Chemical Profile & Stability Mechanisms[1][2]

Electronic Structure & Reactivity

Unlike benzene sulfonyl chlorides, the pyridine ring introduces a basic nitrogen atom that significantly alters stability. The electron-deficient nature of the pyridine ring makes the sulfonyl group highly electrophilic, but the position of the sulfonyl group relative to the nitrogen dictates decomposition pathways.

-

3-Pyridine Sulfonyl Chloride (Beta): Most stable isomer. The sulfonyl group is in a meta-like position, reducing direct resonance interaction with the ring nitrogen.

-

2- and 4-Pyridine Sulfonyl Chlorides (Alpha/Gamma): Highly unstable. These isomers are prone to SO₂ extrusion due to the ability of the ring nitrogen to stabilize the resulting radical or ionic intermediates, often degrading into chloropyridines even at room temperature.

Decomposition Pathways

The primary hazard is not just the reagent, but its decomposition products.

-

Hydrolysis: Rapid reaction with atmospheric moisture generates Pyridine Sulfonic Acid and Hydrogen Chloride (HCl) gas.

-

Self-Catalyzed Degradation: The basic nitrogen of one molecule can act as a nucleophile toward the sulfonyl sulfur of another, leading to polymerization, especially in concentrated solutions.

Hazard Identification (GHS Standards)

| Hazard Class | Category | Hazard Statement | Mechanism of Injury |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][2][3] | Irreversible protein denaturation via acylation; acid hydrolysis on skin releases HCl. |

| Eye Damage | 1 | H318: Causes serious eye damage.[3][4] | Corrosive destruction of corneal tissue; potential for permanent blindness. |

| Reactivity | - | EUH029: Contact with water liberates toxic gas.[5] | Exothermic hydrolysis releases HCl fumes, causing respiratory edema. |

| Sensitization | 1 | H317: May cause allergic skin reaction.[2] | Haptenization of skin proteins leads to T-cell mediated immune response. |

Storage & Stability Management[8]

The Golden Rule: Stability is a function of dryness and temperature.

-

Temperature: Store at 2–8°C (refrigerated). For 2- or 4-isomers, storage at -20°C is mandatory to prevent SO₂ extrusion.

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" in opened containers.

-

Container: Teflon-lined caps are essential. Corrosive HCl fumes will degrade standard plastic caps, leading to seal failure and accelerated decomposition.

Engineering Controls & Personal Protective Equipment (PPE)[8]

Glove Selection Logic

Standard nitrile gloves provide insufficient protection against sulfonyl chlorides in solution, particularly in chlorinated solvents (DCM/Chloroform) which act as carriers, permeating the glove material rapidly.

-

Solid Handling: Double Nitrile (minimum 5 mil thickness).

-

Solution Handling (DCM/THF): Silver Shield (Laminate) gloves or Viton®. If dexterity requires nitrile, use the "Splash & Change" protocol: Double glove, and immediately replace the outer pair upon any visible contact.

Ventilation[4][5][9]

-

Fume Hood: Mandatory.[4] Face velocity > 100 fpm.

-

Scrubbing: If conducting large-scale (>10g) synthesis, the hood exhaust should be equipped with an acid scrubber or the reaction vented through a base trap (NaOH) to neutralize evolved HCl.

Operational Protocols: The Self-Validating System

Weighing and Transfer

Avoid using metal spatulas, which can corrode and introduce iron contaminants that catalyze decomposition.

Protocol:

-

Tare a dry, screw-top vial or flask flushed with Argon.

-

Quickly transfer the solid using a porcelain or PTFE-coated spatula.

-

Immediately purge the bulk container with Argon and reseal with Parafilm.

-

Validation: If the solid fumes visible white smoke (HCl mist) upon opening, significant hydrolysis has occurred. Purity check (H-NMR) is required before use.

Reaction Setup & Quenching

The most critical safety step is the Quench . Adding water directly to a concentrated sulfonyl chloride reaction can cause a "volcano" effect due to the exotherm and gas evolution.

Diagram 1: Safe Quenching Logic

Caption: Decision tree for quenching sulfonyl chloride reactions safely, managing exotherms and acid generation.

Detailed Quench Steps:

-

Cool: Place reaction vessel in an ice bath (0°C).

-

Dilute: Ensure the organic phase is diluted (e.g., 10 mL solvent per 1 g reactant).

-

Add: Add crushed ice or ice-cold water dropwise. Do not add saturated bicarbonate directly to the unquenched mixture, as the rapid CO₂ evolution combined with HCl generation can over-pressurize the vessel.

-

Neutralize: Once the initial exotherm subsides, then add saturated NaHCO₃ to neutralize the sulfonic acid byproducts.

Emergency Response & Decontamination

Spill Response Decision Matrix

Diagram 2: Spill Response Workflow

Caption: Workflow for managing solid vs. liquid spills of pyridine sulfonyl chlorides.

First Aid[9]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (risk of delayed pulmonary edema).

-

Skin Contact: Immediate drenching with water for 15 minutes.[4][5] Do not use neutralization creams (bases) on the skin as the heat of neutralization can worsen the burn.

-

Eye Contact: Rinse for 15 minutes holding eyelids open.[4][5] Consult an ophthalmologist immediately.

Waste Disposal

Never dispose of active sulfonyl chlorides in the trash or down the drain.

Neutralization Protocol for Waste:

-

Dissolve the waste material in a non-reactive solvent (e.g., acetone).

-

Slowly add to a stirred solution of 10% Sodium Hydroxide (NaOH) or Ammonium Hydroxide.

-

Stir for 2 hours to ensure complete conversion to the non-toxic sulfonate salt or sulfonamide.

-

Adjust pH to 7–9 before disposing of as aqueous chemical waste.

Decomposition Mechanism Visualization

Diagram 3: Hydrolysis & SO2 Extrusion

Caption: Mechanistic pathways for hydrolysis (primary hazard) and SO2 extrusion (isomer-specific instability).

References

-

Sigma-Aldrich . (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride. MilliporeSigma.[2][6] Link

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

-

BenchChem . (2025).[7] Sulfonyl Chloride Work-up and Quenching Protocols. Technical Support Center. Link

-

Apollo Scientific . (2023).[3] Safety Data Sheet: Pyridine-3-sulfonyl chloride. Apollo Scientific Ltd.[3] Link

-

New Jersey Department of Health . (2016). Hazardous Substance Fact Sheet: Sulfuryl Chloride (Analogue Data). NJ.gov. Link

-

Ansell . (2024). Chemical Resistance Guide: Permeation & Degradation Data. Ansell Safety. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Stability Dynamics of Pyridin-2-ylmethanesulfonyl Chloride: Hydrochloride Salt vs. Free Base

Executive Summary

Pyridin-2-ylmethanesulfonyl chloride is a highly electrophilic reagent utilized extensively in medicinal chemistry and drug development for the installation of the (pyridin-2-ylmethyl)sulfonyl pharmacophore[1]. However, researchers frequently encounter severe yield and reproducibility issues when attempting to isolate or store this compound in its free base form. This technical whitepaper elucidates the mechanistic causality behind the rapid degradation of the free base, explains the thermodynamic stabilization achieved via its hydrochloride salt formulation, and provides field-proven, self-validating experimental protocols for its synthesis and in situ application.

Section 1: Molecular Dynamics & Causality of Instability (The "Why")

As an Application Scientist, it is critical to understand that the instability of the free base is not merely a handling error, but an inherent thermodynamic inevitability. The free base of Pyridin-2-ylmethanesulfonyl chloride contains two mutually incompatible functional groups within the same molecular framework: a highly electrophilic sulfonyl chloride moiety and a nucleophilic, basic pyridine nitrogen.

When left unprotonated, the free base undergoes rapid, irreversible degradation via two primary pathways:

-

Pathway A: Intermolecular Self-Sulfonylation (Oligomerization) The unprotonated pyridine nitrogen of one molecule acts as a nucleophile, attacking the highly reactive sulfonyl chloride group of an adjacent molecule. This displaces the chloride ion and forms a sulfonamide-like polymeric network, destroying the reagent[2].

-

Pathway B: E1cB Sulfene Generation Methanesulfonyl chlorides are uniquely susceptible to base-catalyzed elimination. The basic pyridine nitrogen can abstract the highly acidic alpha-protons (acidified by the adjacent sulfonyl group and the aromatic ring). This triggers an E1cB elimination mechanism, expelling hydrogen chloride and generating a highly reactive, transient sulfene intermediate (pyridin-2-ylidenemethanesulfanone)[3]. This sulfene rapidly polymerizes or reacts with trace ambient moisture.

Figure 1: Degradation pathways of the free base vs. electronic stabilization of the salt.

Section 2: The Stabilization Paradigm of the Hydrochloride Salt

To circumvent the catastrophic degradation of the free base, the compound is universally synthesized and isolated as a hydrochloride salt[2]. The addition of

-

Electronic Deactivation: Protonation of the pyridine nitrogen engages its lone pair in a covalent bond with the proton, completely quenching its nucleophilicity. This definitively shuts down Pathway A.

-

Inductive Withdrawal: The resulting positively charged pyridinium ring exerts a powerful electron-withdrawing inductive effect. This destabilizes the formation of the anionic intermediate required for the E1cB sulfene pathway, thereby inhibiting Pathway B.

-

Crystal Lattice Thermodynamics: The ionic nature of the hydrochloride salt allows it to form a highly ordered, stable crystalline lattice, which drastically reduces molecular mobility and further prevents intermolecular side reactions.

Section 3: Quantitative Stability Profile

The following table summarizes the comparative stability metrics, dictating why the salt form is the only commercially viable and synthetically practical formulation.

| Parameter | Pyridin-2-ylmethanesulfonyl chloride (Free Base) | Pyridin-2-ylmethanesulfonyl chloride HCl (Salt) |

| Physical State | Viscous oil / Amorphous solid | Crystalline white to off-white powder |

| Nucleophilicity | Active (Pyridine Nitrogen) | Quenched (Protonated Pyridinium) |

| Half-Life (25°C, Neat) | < 1 Hour (Rapid polymerization) | > 6 Months (If kept strictly anhydrous) |

| Storage Requirement | Cannot be stored; must be used in situ | -20°C under inert atmosphere (Argon/N2) |

| Primary Degradants | Sulfonamide oligomers, Sulfenes | Hydrolysis products upon moisture exposure |

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis and Isolation of the Hydrochloride Salt

This protocol relies on the aggressive chlorination of the sulfonic acid precursor, followed by immediate trapping of the product as the stable hydrochloride salt[4].

Step-by-Step Methodology:

-

Chlorination: Suspend Pyridin-2-ylmethanesulfonic acid (1.0 eq) in Phosphorus oxychloride (

, 3.0 volumes). Add Phosphorus pentachloride ( -

Heating: Heat the reaction mixture to 120°C and stir overnight (approx. 15 hours). The reaction is self-validating; the initial suspension will transition into a homogenous, dark solution as the sulfonyl chloride forms.

-

Concentration: Cool to room temperature and remove excess

under reduced pressure (rotary evaporation). -

Anhydrous Workup: Dilute the resulting crude residue with anhydrous Chloroform (

). -

Salt Formation: Bubble anhydrous Hydrogen Chloride (

) gas through the chloroform solution until saturation is reached. A white precipitate will rapidly form. -

Isolation: Collect the precipitated white powder via vacuum filtration under a stream of nitrogen. Wash with cold anhydrous chloroform and dry thoroughly under high vacuum to yield the stable hydrochloride salt.

Figure 2: Step-by-step synthetic workflow for the isolation of the stable hydrochloride salt.

Protocol 2: In Situ Liberation and Application (Self-Validating Workflow)

Because the free base cannot be stored, it must be generated in situ in the presence of the target nucleophile (e.g., an amine)[5].

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under argon, dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Salt Addition: Add Pyridin-2-ylmethanesulfonyl chloride hydrochloride (1.1 eq) as a solid. Note: The salt will remain largely insoluble in DCM at this stage.

-

Cooling: Cool the suspension to 0°C using an ice-water bath to suppress premature sulfene formation.

-

Base Addition: Dropwise, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (3.0 eq).

-

Self-Validation Check: The reaction provides a visual cue of success. As the DIPEA neutralizes the

salt, the free base of the sulfonyl chloride is transiently liberated and immediately reacts with the amine. The insoluble suspension will gradually clear into a homogenous solution, confirming the successful generation and consumption of the free base. -

Completion: Stir for 2 hours at 0°C, then quench with saturated aqueous

and extract with DCM.

References

-

Wikipedia : Methanesulfonyl chloride - E1cB Sulfene Mechanism. Retrieved from [Link]

- Google Patents (WO2022013684A1): Antiviral heteroaryl ketone derivatives - In Situ Sulfonylation Protocols.

Sources

- 1. CAS 540523-41-9: pyridine-2-yl-methanesulfonyl chloride [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Pyridine-3-sulfonyl chloride hydrochloride | 42899-76-3 [chemicalbook.com]

- 5. WO2022013684A1 - Antiviral heteroaryl ketone derivatives - Google Patents [patents.google.com]

Therapeutic applications of pyridine-2-ylmethanesulfonyl derivatives in drug discovery

Executive Summary

The pyridine-2-ylmethanesulfonyl moiety (

Structural & Physicochemical Attributes

The efficacy of the pyridine-2-ylmethanesulfonyl group stems from three core physicochemical properties that influence ligand-target binding and pharmacokinetics (PK).

Electronic Distribution and Binding Modes

-

Dipolar Interactions: The sulfonyl group (

) is a strong dipole, enhancing solubility and allowing for bidentate hydrogen bonding with active site residues (e.g., backbone amides). -

Pyridine Nitrogen: The 2-position nitrogen acts as a weak base (

for pyridine), capable of accepting hydrogen bonds or coordinating with metal ions (e.g., -

Methylene Acidity: The methylene bridge (

) flanked by the electron-withdrawing sulfonyl and pyridine rings is significantly acidic (

Metabolic Stability

Unlike their sulfinyl (

Synthetic Methodologies

The construction of pyridine-2-ylmethanesulfonyl derivatives typically follows two primary retrosynthetic disconnections: S-oxidation or Sulfonyl Chloride Coupling .

Route A: Oxidative Transformation (Sulfide to Sulfone)

This is the most common route, offering high yields and functional group tolerance.

-

Precursor: 2-((Alkyl/Aryl)thiomethyl)pyridine.

-

Reagents:

-CPBA (3-chloroperbenzoic acid), Oxone®, or -

Mechanism: Sequential electrophilic oxidation of the sulfur lone pairs.

Route B: Sulfonyl Chloride Coupling

Ideal for generating sulfonamide libraries.

-

Reagent: Pyridine-2-ylmethanesulfonyl chloride (commercially available or generated in situ).

-

Nucleophile: Primary/Secondary amines or alcohols.

-

Challenge: The sulfonyl chloride is unstable and prone to desulfonylation (releasing

) due to the formation of aza-sulfenes; low temperatures are required.

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic routes. Route A (Oxidation) is generally preferred for scale-up due to the instability of the sulfonyl chloride intermediate.

Therapeutic Case Studies

Kinase Inhibition: TGF- and PI3K

The pyridine-2-ylmethanesulfonyl group has been successfully deployed in the design of kinase inhibitors, specifically targeting the Transforming Growth Factor-beta (TGF-

-

Mechanism: In TGF-

inhibitors (e.g., Quinoline derivatives), the pyridine ring often occupies the ATP-binding pocket, interacting with the hinge region. The sulfonyl group acts as a rigid linker that directs the R-group into the solvent-exposed area or a hydrophobic back-pocket, improving selectivity over p38 MAP kinase. -

Data Highlight:

Metabolic Profiling: Proton Pump Inhibitors (PPIs)

While not the primary active species, pyridine-2-ylmethanesulfonyl derivatives are critical in the development of PPIs like Omeprazole and Lansoprazole .

-

Context: PPIs are prodrugs containing a sulfinyl (

) bridge. -

Metabolism: CYP450 enzymes (specifically CYP3A4) oxidize the sulfoxide to the corresponding sulfone (

). -

Significance: The sulfone metabolite is generally inactive against the

-ATPase but serves as a marker for CYP3A4 induction/inhibition. Quantifying the sulfone/sulfide ratio is a standard protocol in ADME studies to assess clearance rates [2].

Experimental Protocols

Protocol 4.1: Synthesis of 2-((4-Methoxyphenyl)sulfonylmethyl)pyridine

A validated protocol for creating a representative sulfone derivative via oxidation.

Reagents:

-

2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

-

4-Methoxybenzenethiol (1.1 eq)

-

Potassium Carbonate (

, 2.5 eq) -

-Chloroperbenzoic acid (

-

Solvents: DMF (Step 1), DCM (Step 2)

Step-by-Step Methodology:

-

Sulfide Formation:

-

Dissolve 4-methoxybenzenethiol (10 mmol) in anhydrous DMF (20 mL).

-

Add

(25 mmol) and stir at RT for 15 min. -

Add 2-(chloromethyl)pyridine hydrochloride (10 mmol) portion-wise.

-

Heat to

for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). -

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

. Concentrate to yield the sulfide intermediate.

-

-

Oxidation to Sulfone:

-

Dissolve the sulfide (5 mmol) in DCM (50 mL) at

. -

Add

-CPBA (11 mmol, 77% max) slowly over 20 min. -

Stir at RT for 3 hours.

-

Quench: Add saturated

(to destroy excess peroxide) followed by saturated -

Purification: Extract with DCM. The organic layer is washed with water and brine. Recrystallize from Ethanol/Hexane.

-

Validation Criteria:

-

1H NMR (CDCl3): Look for the disappearance of the

singlet ( -

MS (ESI):

peak corresponding to Mass + 32 Da (vs sulfide).

Biological Mechanism Visualization

The following diagram illustrates the interaction of a pyridine-2-ylmethanesulfonyl-based inhibitor within a generic kinase active site, highlighting the dual role of the scaffold.

Figure 2: Pharmacophore mapping of the scaffold. The pyridine anchors to the hinge, while the rigid sulfone linker orients the tail group towards the solvent interface.

References

-

Novel pyrrole derivatives as pharmaceutical agents. (2002). World Intellectual Property Organization, WO2002094833A1. Link

- Synthesis and Characterization of Metabolites of PPIs. (2008). Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation based on standard metabolic profiling of Omeprazole/Lansoprazole sulfones).

-

Pyrazine derivatives and use as PI3K inhibitors. (2007). World Intellectual Property Organization, WO2007023186A1. Link

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(24), 7240-7243. Link

Sources

- 1. WO2002094833A1 - Novel pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 2. IL158512A - Pyrrolo pyrazole, pyrrolo piperidine, pyrrolo oxazol derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 3. CA2446820A1 - Novel pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

Strategic Utilization of Heterocyclic Sulfonyl Chlorides in Drug Discovery: Synthesis, Reactivity, and Application

Executive Summary

Heterocyclic sulfonyl chlorides are pivotal yet notoriously temperamental building blocks in medicinal chemistry. They serve as the primary electrophiles for introducing the sulfonamide moiety—a "privileged structure" found in antibiotics, diuretics, carbonic anhydrase inhibitors, and modern antivirals. However, their utility is often compromised by inherent instability, particularly hydrolytic susceptibility and sulfur dioxide (

This guide moves beyond standard textbook definitions to provide a field-tested framework for synthesizing, handling, and applying heterocyclic sulfonyl chlorides. We focus on overcoming the "stability-reactivity" trade-off, selecting the correct synthetic route based on electronic properties, and scaling these reactions for pharmaceutical development.

The Stability-Reactivity Paradox

Before attempting synthesis, one must understand the specific instability profile of the target heterocycle. Unlike benzene sulfonyl chlorides, heterocyclic variants possess unique decomposition pathways.

The "Pyridine Problem" (SO₂ Extrusion)

A critical failure mode in heterocyclic chemistry is the spontaneous loss of

-

Pyridine-2-sulfonyl chloride: Highly unstable.[1] It undergoes rapid

extrusion to form 2-chloropyridine, often preventing isolation. -

Pyridine-3-sulfonyl chloride: Stable. The lack of direct resonance interaction with the ring nitrogen allows for isolation and storage.

-

Pyridine-4-sulfonyl chloride: Moderately unstable; difficult to isolate in pure form without decomposition.

Guidance: For 2-substituted pyridines (and similar electron-deficient 2-positions in diazines), avoid direct sulfonyl chloride isolation. Instead, generate in situ or use "masked" equivalents like sulfonates or thiol precursors oxidized immediately before coupling.

Hydrolytic Instability

Electron-rich heterocycles (e.g., furans, thiophenes) form sulfonyl chlorides that are chemically stable regarding

-

Mechanism: The heteroatom donates electron density, making the sulfur highly electrophilic.

-

Handling: Schotten-Baumann conditions (aqueous base) often fail. Use anhydrous conditions (DCM/Pyridine or THF/DIPEA) for coupling.

Core Synthetic Methodologies

Selection of the synthetic route is dictated by the electronic nature of the heterocycle.

Method A: Electrophilic Chlorosulfonation (Classical)

Best for Electron-Rich systems (Thiophenes, Furans, Pyrroles).

-

Reagents: Chlorosulfonic acid (

), often with -

Mechanism: Electrophilic Aromatic Substitution (

). -

Limitation: Fails for electron-deficient rings (pyridines) due to ring deactivation by the acid.

-

Industrial Example: Dorzolamide intermediate synthesis (See Case Studies).[2]

Method B: Oxidative Chlorination of Thiols (Versatile)

Best for Sensitive Substrates where regioselectivity is already established (via the thiol).

-

Reagents:

-

Traditional:[3]

gas in aqueous HCl (Harsh). -

Standard Lab: N-Chlorosuccinimide (NCS) in HCl/Acetonitrile (Mild).

-

Green/Modern:

+

-

-

Mechanism: Oxidation of thiol (-SH) to sulfenyl chloride (-SCl), then to sulfonyl chloride (-SO₂Cl).

-

Advantage: Avoids harsh acidic conditions; compatible with many functional groups.[4][5]

Method C: Diazotization (The Meerwein Modification)

Best for Electron-Deficient systems (Pyridines, Quinolines) starting from amines.

-

Reagents:

, -

Mechanism: Formation of diazonium salt

Radical decomposition mediated by Copper -

Critical Control: Temperature must be kept < -5°C to prevent phenol formation.

Method D: Organometallic Exchange (The TCPC Method)

Best for Late-Stage Functionalization or highly sensitive scaffolds.

-

Reagents: Organozinc (

) + 2,4,6-Trichlorophenyl chlorosulfate (TCPC).[6] -

Concept: Transmetallation followed by electrophilic trapping. Allows access to sulfonyl chlorides without using free

or strong acids.[6]

Decision Matrix for Synthesis

The following diagram provides a logic flow for selecting the optimal synthetic route based on starting material availability and substrate electronics.

Caption: Figure 1. Strategic selection of synthetic methodology based on precursor availability and heterocyclic electronic properties.

Medicinal Chemistry Case Studies

Dorzolamide: Industrial Scale-Up of Thiophenes

Dorzolamide (Trusopt) is a carbonic anhydrase inhibitor used for glaucoma. Its core structure is a thienothiopyran-2-sulfonamide.[2][7][8][9][10][11]

-

Challenge: The thiophene ring is electron-rich, but the molecule contains a chiral center and a sensitive sulfone group elsewhere.

-

Solution: The sulfonyl chloride is introduced via Electrophilic Chlorosulfonation .

-

Protocol Insight: The intermediate (acylated amine) is treated with chlorosulfonic acid and thionyl chloride. The acylation protects the amine, while the electron-rich thiophene directs the sulfonyl group to the 2-position (alpha to sulfur), which is the most nucleophilic site.

-

Key Learning: For thiophenes, direct chlorosulfonation is viable and scalable, provided acid-sensitive groups are protected.

Sumatriptan: Indole Functionalization

Sumatriptan (Imitrex) targets 5-HT receptors.

-

Challenge: Indoles are acid-sensitive (dimerization).

-

Route Variation:

-

Industrial: The sulfonamide is often pre-installed on the phenylhydrazine before the Fischer Indole synthesis to avoid handling the unstable indole-3-sulfonyl chloride.

-

Alternative: Direct chlorosulfonation of the indole is possible but requires careful temperature control to prevent polymerization.

-

-

Key Learning: Sometimes the best way to make a heterocyclic sulfonyl chloride is not to. If the heterocycle is too unstable, install the sulfonamide on the acyclic precursor.

Experimental Protocols

Protocol A: Oxidative Chlorination (Bahrami Method)

A mild, green approach suitable for most heteroaromatic thiols.

-

Reagents: Heteroaryl thiol (1.0 equiv),

(30%, 3.0 equiv), -

Setup: Flame-dried round-bottom flask,

ice bath, vigorous stirring. -

Procedure:

-

Dissolve thiol in DCM.

-

Add

dropwise (Caution: Gas evolution). -

Add

dropwise over 10 minutes. -

Stir at

for 30-60 minutes. Monitor by TLC (look for disappearance of thiol).

-

-

Workup: Wash with cold water (

) and saturated -

Causality: The

oxidizes the intermediate sulfenyl chloride, driving the equilibrium toward the sulfonyl chloride. The biphasic nature (if water is present) helps scavenge acid byproducts.

Protocol B: Modified Meerwein (For Pyridines)

Required for electron-deficient rings where electrophilic substitution fails.

-

Reagents: Heteroaryl amine (1.0 equiv),

(1.1 equiv), -

Procedure:

-

Step 1 (Diazotization): Dissolve amine in conc.

at -

Step 2 (Capture): In a separate vessel, saturate glacial acetic acid with

gas. Add -

Step 3 (Coupling): Pour the cold diazonium solution into the stirring

mixture. -

Observation: Nitrogen gas evolution indicates decomposition of the diazonium to the radical, which is trapped by

.

-

-

Workup: Pour onto ice water. The sulfonyl chloride usually precipitates. Filter immediately.

-

Critical Note: Do not let the diazonium salt warm up before adding to the

; it will form the phenol (OH) instead.

Workflow Visualization: Dorzolamide-Type Synthesis

The following diagram illustrates the industrial logic flow for introducing the sulfonyl chloride in the Dorzolamide synthesis pathway.

Caption: Figure 2. Simplified workflow for the chlorosulfonation step in Dorzolamide synthesis, highlighting the "make-and-quench" necessity.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides using

. The Journal of Organic Chemistry, 74(24), 9287–9291. Link -

Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Link

-

Meerwein, H., et al. (1957). Über die Umwandlung von aromatischen Aminen in Sulfochloride durch Diazotierung. Chemische Berichte, 90(6), 841–852. Link

-

Blacklock, T. J., et al. (1993). The Total Synthesis of Dorzolamide Hydrochloride. The Journal of Organic Chemistry, 58(7), 1672-1679. Link

-

Malet-Sanz, L., & Madurga, J. (2012). Stereoselective Synthesis of Triptans. Topics in Current Chemistry. Link

-

Review: Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Journal of Medicinal Chemistry, 61(7), 2911–2928. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jopcr.com [jopcr.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google Patents [patents.google.com]

- 8. WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google Patents [patents.google.com]

- 9. CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

Difference between pyridine-2-sulfonyl chloride and pyridin-2-ylmethanesulfonyl chloride

This guide details the critical structural, electronic, and reactive differences between pyridine-2-sulfonyl chloride and pyridin-2-ylmethanesulfonyl chloride . It is designed for medicinal chemists and process scientists who need to navigate the stability pitfalls and mechanistic distinctiveness of these two reagents.

Executive Summary

While both reagents serve as electrophilic sources of the sulfonyl moiety, they function through fundamentally different mechanisms due to the presence (or absence) of a methylene linker.

-

Pyridine-2-sulfonyl chloride (1) is an aryl sulfonyl chloride .[1] It is inherently unstable, prone to thermal desulfonylation (SO

extrusion), and reacts via direct nucleophilic substitution. -

Pyridin-2-ylmethanesulfonyl chloride (2) is an alkyl sulfonyl chloride (specifically, a heteroaryl-methyl analog). It possesses acidic

-protons, allowing it to react via a highly reactive sulfene intermediate (

Key Takeaway: Treating (2) as a simple analog of (1) often leads to side reactions (dimerization, hydrolysis) if the base-mediated sulfene pathway is not controlled.

Structural & Electronic Divergence

The core difference lies in the proximity of the electron-deficient pyridine ring to the sulfonyl center.

| Feature | Pyridine-2-sulfonyl chloride (1) | Pyridin-2-ylmethanesulfonyl chloride (2) |

| Structure | Py–SO | Py–CH |

| Class | Heteroaryl Sulfonyl Chloride | Ar-Alkyl Sulfonyl Chloride |

| Electronic Effect | Strong electron withdrawal by Pyridine N (Inductive + Resonance). | Inductive withdrawal by Pyridine N, insulated by methylene group. |

| None | Present (pKa ~10–12 estimated in DMSO). | |

| Primary Instability | Desulfonylation (Loss of SO | Sulfene Formation (Base-mediated). |

| Storage | Store < -20°C; use immediately. | Store < 4°C; hygroscopic but kinetically more stable to heat. |

Electronic Impact on Reactivity

In (1) , the sulfonyl group is directly attached to the

In (2) , the methylene spacer acts as an insulator. However, the electron-poor pyridine ring increases the acidity of the benzylic-like methylene protons. This makes the molecule susceptible to deprotonation by tertiary amines (e.g., Et

Reactivity Profiles & Mechanisms[3]

A. Pyridine-2-sulfonyl Chloride: Direct Substitution & Decomposition

This reagent reacts primarily via an addition-elimination mechanism (or concerted

The Stability Trap (Desulfonylation):

Unlike phenyl sulfonyl chlorides, the 2-pyridyl variant is thermodynamically poised to lose SO

-

Mechanism: The lone pair on the pyridine nitrogen can assist in the expulsion of SO

, generating a transient pyridyl radical or anion that recombines with the chlorine radical/cation to form 2-chloropyridine . -

Protocol Implication: Reactions must be kept cold (0°C to -10°C). Avoid prolonged stirring at room temperature.

B. Pyridin-2-ylmethanesulfonyl Chloride: The Sulfene Pathway

When a base is present, this reagent does not typically undergo direct nucleophilic attack. Instead, it undergoes E1cB-like elimination.

-

Deprotonation: Base removes an acidic

-proton. -

Elimination: Chloride is expelled, forming pyridin-2-yl-sulfene (

). -

Addition: The nucleophile (amine/alcohol) attacks the highly reactive sulfur of the sulfene.

The "Sulfene" Trap: If the nucleophile is sterically hindered or slow, the highly reactive sulfene intermediate can:

-

Dimerize (forming stilbene-like disulfones).

-

React with the tertiary amine base (forming distinct quaternary salts).

Mechanistic Visualization[3][7]

Caption: Divergent reaction pathways. (1) undergoes direct attack or decomposition; (2) proceeds via a reactive sulfene intermediate in the presence of base.[6]

Experimental Protocols

Protocol A: Synthesis of Sulfonamides using Pyridine-2-sulfonyl Chloride

Due to instability, this reagent is best generated in situ or used immediately after purchase.

-

Preparation (In Situ): Oxidative chlorination of 2-mercaptopyridine using

gas or sulfuryl chloride in aqueous acetic acid/HCl at < 5°C. -

Coupling:

-

Solvent: DCM or anhydrous THF.

-

Base: Pyridine (preferred over Et

N to avoid aggressive exotherms, though Et -

Procedure: Dissolve amine (1.0 equiv) in DCM at 0°C. Add base (2.5 equiv). Add pyridine-2-sulfonyl chloride (1.1 equiv) portion-wise.

-

Critical Step: Maintain T < 5°C during addition. Allow to warm to RT only after 1 hour.

-

Workup: Quench with water immediately. Do not store the reaction mixture overnight.

-

Protocol B: Synthesis of Sulfonamides using Pyridin-2-ylmethanesulfonyl Chloride

This protocol controls the sulfene intermediate to prevent side reactions.

-

Reagents: Pyridin-2-ylmethanesulfonyl chloride (commercial or prepared via chlorination of the sulfonic acid salt).

-

Coupling (The "Inverse Addition" Technique):

-

Rationale: To prevent high concentrations of sulfene from reacting with itself, keep the base concentration low relative to the trap (amine).

-

Solvent: DCM (anhydrous).

-

Base: Triethylamine (Et

N) or DIPEA. -

Procedure: Dissolve the amine (1.0 equiv) and sulfonyl chloride (1.1 equiv) in DCM at -78°C or 0°C (depending on amine nucleophilicity).

-

Addition: Add the base (1.2 equiv) slowly dropwise. This generates the sulfene in the presence of the trapping amine.

-

Note: If you mix sulfonyl chloride and base before adding the amine, you will likely generate decomposition products.

-

Medicinal Chemistry Implications[3][9][10][11][12]

Pharmacophore Geometry

-

Direct Link (1): The sulfonamide N-S bond is coplanar or rigidly angled relative to the pyridine ring due to steric repulsion between the sulfonyl oxygens and the pyridine nitrogen lone pair. This creates a compact, electron-deficient scaffold often used to bind to zinc active sites (e.g., Carbonic Anhydrase) or arginine residues (e.g., COX-2).

-

Methylene Link (2): The -CH

- group introduces flexibility ("hinge" region). This allows the pyridine ring to adopt various conformations relative to the sulfonamide anchor, useful for reaching hydrophobic pockets adjacent to the binding site.

pKa of the Sulfonamide

The acidity of the resulting sulfonamide N-H is critical for potency:

-

Py-SO

-NH-R: Highly acidic (pKa ~ 6-7) due to the strong electron-withdrawing nature of the pyridine ring directly attached to the sulfur. -

Py-CH

-SO

References

-

Synthesis and Stability of Pyridylsulfonyl Chlorides

-

Mechanisms of Sulfonyl Chloride Hydrolysis and Aminolysis

- Title: "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides"

- Source: Canadian Journal of Chemistry.

-

URL:[Link]

-

The Sulfene Mechanism in Alkanesulfonyl Chlorides

-

Stability of Heteroarom

- Title: "Stability of Heteroarom

- Source: ChemRxiv / ResearchG

-

URL:[Link] (Referenced in search results 1.6/1.7)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. benchchem.com [benchchem.com]

- 5. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

General procedure for sulfonamide synthesis using Pyridin-2-ylmethanesulfonyl chloride

Application Note: Precision Synthesis of Sulfonamides using Pyridin-2-ylmethanesulfonyl Chloride

Executive Summary

Pyridin-2-ylmethanesulfonyl chloride (PMS-Cl) is a specialized, highly reactive electrophile used to introduce the pyridin-2-ylmethylsulfonyl moiety into pharmacophores.[1] Unlike robust benzenesulfonyl chlorides, PMS-Cl possesses a unique structural vulnerability: the methylene bridge (

This acidity renders the reagent susceptible to Sulfene Elimination (E1cB) pathways, leading to rapid decomposition, polymerization (black tar formation), or side reactions if handled under standard sulfonylation conditions.[1] This guide outlines the mechanistic risks and provides two optimized protocols—Method A (Direct) and Method B (In-Situ) —to maximize yield and purity.

Part 1: Chemical Context & Stability Mechanisms[1][2]

To successfully utilize PMS-Cl, one must understand why it fails.[1] The reagent is structurally predisposed to two primary degradation pathways.[1]

The Sulfene Pathway (Base-Induced Decomposition)

The

-

Risk: If the amine nucleophile is not immediately available to trap the sulfene, the sulfene rapidly polymerizes or hydrolyzes, turning the reaction mixture black.

Self-Quaternization (Autocatalytic Decay)

The pyridine nitrogen is nucleophilic.[1] In the free-base form, the pyridine nitrogen of one molecule can attack the sulfonyl sulfur of another, displacing chloride. This leads to oligomerization.[1]

-

Implication: PMS-Cl is almost exclusively stable as a Hydrochloride Salt (PMS-Cl

HCl) .[1] The free base cannot be stored.[1]

Mechanism Visualization

The following diagram illustrates the competition between the desired

Figure 1: Mechanistic divergence.[1] The "Danger Zone" is the formation of untrapped Sulfene, leading to decomposition.

Part 2: Critical Handling Protocols

| Parameter | Specification | Reason |

| Reagent Form | HCl Salt (White/Off-white solid) | Free base degrades within minutes at RT.[1] |

| Solvent | DCM (Anhydrous) or THF | High solubility; DCM facilitates low-temp handling.[1] |

| Temperature | -10°C to 0°C | Suppresses sulfene formation and self-reaction.[1] |

| Base Choice | Pyridine or DIPEA | Avoid TEA if possible (too basic/nucleophilic).[1] Pyridine buffers the reaction gently.[1] |

| Order of Addition | Reverse Addition | Never add base to the sulfonyl chloride without the amine present. |

Part 3: Experimental Procedures

Protocol A: Direct Synthesis (Using Isolated PMS-Cl HCl)

Best for: Small-scale reactions where commercial PMS-Cl

Materials:

-

Pyridin-2-ylmethanesulfonyl chloride hydrochloride (1.0 equiv)[1]

-

Primary/Secondary Amine (1.0 - 1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) Note: Extra eq.[1] needed to neutralize the HCl salt.

-

DCM (Anhydrous)

Step-by-Step:

-

Preparation: Purge a round-bottom flask with

. Add the Amine (1.0 equiv) and DCM (0.1 M concentration). -

Cooling: Cool the amine solution to 0°C using an ice bath.

-

Base Addition: Add DIPEA (3.0 equiv) to the amine solution.[1] Stir for 5 minutes.

-

Reagent Addition (Critical):

-

Solid Addition: Add PMS-Cl

HCl solid in small portions over 15 minutes. -

Solution Addition: Alternatively, suspend PMS-Cl

HCl in a minimal amount of cold DCM and add dropwise.[1] -

Why? This ensures the amine is always in excess relative to the chloride, trapping any sulfene immediately.

-

-

Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

-

Workup:

Protocol B: In Situ Oxidative Chlorination (Recommended)

Best for: Large-scale reactions or when commercial PMS-Cl is degraded.[1] This route avoids isolating the unstable chloride.

Materials:

-

2-Mercaptomethylpyridine (or S-(pyridin-2-ylmethyl) ethanethioate)[1]

-

N-Chlorosuccinimide (NCS) (3.0 equiv)[1]

-

2N HCl (aq) / Acetonitrile system

-

Target Amine

Step-by-Step:

-

Oxidative Chlorination:

-

Extraction (Rapid):

-

Coupling:

-

Add the cold DCM solution of the freshly generated PMS-Cl dropwise into a pre-cooled (0°C) solution of Amine and Base (DIPEA/Pyridine).

-

-

Completion: Stir at RT for 2 hours.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction turns black/tarry immediately. | Uncontrolled Sulfene polymerization.[1] | Lower temperature to -20°C. Switch base to Pyridine (milder).[1] Ensure Amine is present before reagent addition.[1] |

| Low Yield (<30%). | Hydrolysis of Sulfonyl Chloride.[1] | Ensure solvents are strictly anhydrous.[1] If using Method B, minimize time between extraction and coupling.[1] |

| Product stuck in Aqueous phase. | Pyridine ring protonation.[1] | During workup, ensure the pH is adjusted to ~8-9 using sat.[1] |

| Reagent is a sticky brown solid. | Decomposition of commercial stock.[1] | Discard. Do not attempt to purify. Switch to Method B (In Situ synthesis). |

Part 5: Workflow Decision Tree

Figure 2: Operational workflow for selecting the correct synthesis pathway based on reagent quality.

References

-

Synthesis of Pyridine-2-Sulfonate Derivatives. BenchChem Technical Guides. (2025). Detailed protocols for oxidative chlorination of mercaptopyridines.

-

Selective Late-Stage Sulfonyl Chloride Formation. Organic Process Research & Development. Discusses the activation of sulfonamides and stability of heterocyclic sulfonyl chlorides.

-

Mechanisms of Sulfene Formation. King, J. F., et al. Journal of the American Chemical Society, 114(5), 1743–1749.[1][2] (1992).[1][2] Foundational text on the pH-dependence of sulfene vs. SN2 pathways in sulfonyl chlorides.

-

Preparation of Sulfonamides from Pyridyl Sulfonyl Chlorides. European Journal of Chemistry, 12(3), 279-283. (2021).[1][3]

Sources

Reaction conditions for coupling Pyridin-2-ylmethanesulfonyl chloride with primary amines

Topic: Reaction conditions for coupling Pyridin-2-ylmethanesulfonyl chloride with primary amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Coupling Pyridin-2-ylmethanesulfonyl chloride (PMS-Cl) with primary amines is a deceptively complex transformation compared to standard arylsulfonamide synthesis. Unlike stable benzenesulfonyl chlorides, PMS-Cl possesses highly acidic

This structural feature shifts the dominant reaction mechanism from direct nucleophilic substitution (

This guide details the mechanistic causality, optimized reaction conditions to harness the sulfene intermediate, and a robust in situ generation protocol for cases where the isolated chloride is too unstable.

Mechanistic Insight: The "Sulfene" Trap

To optimize the reaction, one must understand that PMS-Cl does not react via simple displacement. In the presence of base, it undergoes rapid E1cB-like elimination.

The Competitive Pathway

The pyridine ring (electron-withdrawing) makes the methylene protons (

-

Pathway A (Desired): The base promotes deprotonation to form a Sulfene (

). The primary amine traps this intermediate to form the sulfonamide.[1] -

Pathway B (Decomposition): If the amine is sterically hindered or added too slowly, the highly electrophilic sulfene reacts with itself (oligomerization) or trace water (hydrolysis to sulfonic acid).

Visualization of Reaction Dynamics

The following diagram illustrates the critical bifurcation between successful coupling and decomposition.

Figure 1: The Sulfene-mediated mechanism. Success depends on the rate of amine trapping exceeding the rate of sulfene decomposition.

Critical Optimization Parameters

Solvent Selection

-

Recommended: Dichloromethane (DCM) (Anhydrous).

-

Why: High solubility for PMS-Cl and non-nucleophilic. It allows low-temperature control.[2]

-

-

Alternative: THF (Anhydrous).

-

Note: Ensure THF is peroxide-free and dry. Water promotes rapid hydrolysis of the sulfene to the sulfonic acid.

-

-

Avoid: Alcohols (MeOH, EtOH) or DMF (unless necessary for amine solubility). Alcohols will compete with the amine to form sulfonate esters.

Base Selection & Stoichiometry

-

The Trap: Using Pyridine as both solvent and base is risky. It can promote polymerization of the sulfene.

-

Best Practice: Triethylamine (TEA) or DIPEA (Hünig's Base) (1.1 – 1.5 equiv).

-

These bases are strong enough to generate the sulfene but bulky enough to minimize nucleophilic attack on the sulfur center themselves.

-

Temperature Control

-

Critical Window: -10°C to 0°C .

-

Causality: Low temperature stabilizes the sulfene intermediate long enough for the amine to attack, suppressing the activation energy required for oligomerization.

Experimental Protocols

Protocol A: Coupling with Isolated PMS-Cl

Use this protocol if you have commercial or freshly isolated PMS-Cl.

Materials:

-

Pyridin-2-ylmethanesulfonyl chloride (1.0 equiv)

-

Primary Amine (1.0 - 1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation of Amine Solution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Primary Amine (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Controlled Addition (Crucial): Dissolve PMS-Cl (1.0 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why: This "Inverse Addition" ensures that as soon as the PMS-Cl enters the basic solution, it forms the sulfene in the presence of a high concentration of the amine trap, favoring product formation over polymerization.

-

-

Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC/LC-MS.

-

Workup:

-

Dilute with DCM.

-

Wash with sat.[3]

(to remove acidic byproducts). -

Note: Avoid strong acid washes (e.g., 1M HCl) if your product contains basic nitrogens (like the pyridine ring), or the product will be lost in the aqueous layer. Use pH 5–6 buffer if necessary.

-

-

Purification: Dry over

, concentrate, and purify via flash chromatography (typically DCM/MeOH or Hexane/EtOAc).

Protocol B: In Situ Generation (The "Thiol-Oxidation" Route)

Use this protocol if the PMS-Cl is unavailable or degrades during storage. This is often more reliable.

Concept: Oxidative chlorination of 2-picolyl thiol (2-mercaptomethylpyridine) generates PMS-Cl immediately before coupling.